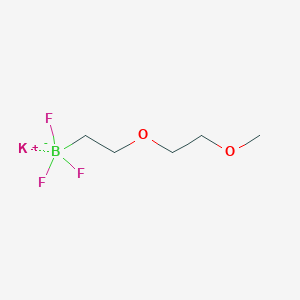
Potassium trifluoro(2-(2-methoxyethoxy)ethyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[2-(2-methoxyethoxy)ethyl]boranuide is a chemical compound with the molecular formula C5H11BF3O2K. It is a boron-containing compound that is often used in various chemical reactions and research applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[2-(2-methoxyethoxy)ethyl]boranuide can be synthesized through several methods. One common approach involves the reaction of potassium fluoride with a boron-containing precursor in the presence of a suitable solvent. The reaction typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of potassium trifluoro[2-(2-methoxyethoxy)ethyl]boranuide often involves large-scale reactions using automated equipment. The process may include steps such as purification and crystallization to achieve high purity levels. Industrial production methods are designed to optimize yield and minimize waste, ensuring cost-effective manufacturing.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[2-(2-methoxyethoxy)ethyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different boron-containing products.
Reduction: It can also be reduced to yield other boron-based compounds.
Substitution: Potassium trifluoro[2-(2-methoxyethoxy)ethyl]boranuide can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[2-(2-methoxyethoxy)ethyl]boranuide include oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving potassium trifluoro[2-(2-methoxyethoxy)ethyl]boranuide depend on the specific reaction conditions and reagents used. These products often include other boron-containing compounds with varying functional groups.
Scientific Research Applications
Potassium trifluoro[2-(2-methoxyethoxy)ethyl]boranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Researchers use this compound to study boron-related biochemical processes and interactions.
Medicine: Potassium trifluoro[2-(2-methoxyethoxy)ethyl]boranuide is investigated for its potential therapeutic applications, including drug development.
Industry: It is utilized in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which potassium trifluoro[2-(2-methoxyethoxy)ethyl]boranuide exerts its effects involves its interaction with molecular targets and pathways. The compound’s boron atom can form stable complexes with other molecules, influencing their reactivity and stability. These interactions are crucial for its role in chemical reactions and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[2-(2-methoxyethoxymethyl)boranuide
- Potassium 2-methoxyphenyltrifluoroborate
- Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate
Uniqueness
Potassium trifluoro[2-(2-methoxyethoxy)ethyl]boranuide is unique due to its specific functional groups and boron-containing structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C5H11BF3KO2 |
|---|---|
Molecular Weight |
210.05 g/mol |
IUPAC Name |
potassium;trifluoro-[2-(2-methoxyethoxy)ethyl]boranuide |
InChI |
InChI=1S/C5H11BF3O2.K/c1-10-4-5-11-3-2-6(7,8)9;/h2-5H2,1H3;/q-1;+1 |
InChI Key |
AVFLBRUTNVDXCT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCOCCOC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


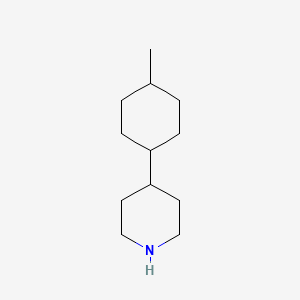
-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)

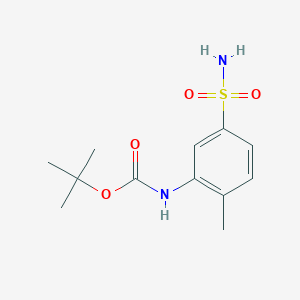
amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)


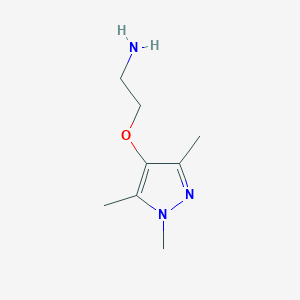
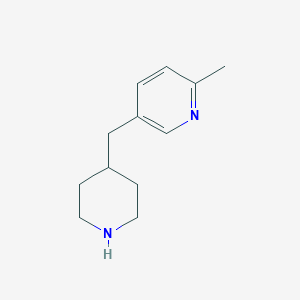
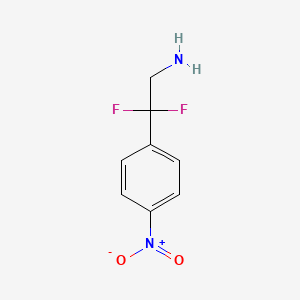
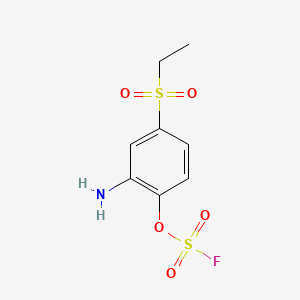
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)


